{[(1H-Indol-3-yl)methyl]sulfanyl}acetic acid
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Overview
Description
Acetic acid, [(1H-indol-3-ylmethyl)thio]- is a compound that features an indole moiety linked to an acetic acid group via a thioether linkage. This compound is part of the broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, [(1H-indol-3-ylmethyl)thio]- typically involves the reaction of indole derivatives with acetic acid derivatives under specific conditions. One common method includes the reaction of indole-3-methanethiol with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Acetic acid, [(1H-indol-3-ylmethyl)thio]- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitro compounds
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitro-substituted indole derivatives
Scientific Research Applications
Acetic acid, [(1H-indol-3-ylmethyl)thio]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, [(1H-indol-3-ylmethyl)thio]- involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with and modify biological molecules, further contributing to its biological activity .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-methanethiol: A precursor in the synthesis of acetic acid, [(1H-indol-3-ylmethyl)thio]- with distinct chemical properties.
Indole-3-carbinol: Known for its anticancer properties and used in various therapeutic applications.
Uniqueness: Acetic acid, [(1H-indol-3-ylmethyl)thio]- is unique due to its thioether linkage, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds may not .
Properties
CAS No. |
60122-35-2 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylsulfanyl)acetic acid |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)7-15-6-8-5-12-10-4-2-1-3-9(8)10/h1-5,12H,6-7H2,(H,13,14) |
InChI Key |
ZYOBRMAFGDNIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CSCC(=O)O |
Origin of Product |
United States |
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